N-(Quinolin-3-yl)pyrazine-2-carboxamide
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Overview
Description
N-(Quinolin-3-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both quinoline and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-yl)pyrazine-2-carboxamide typically involves the reaction of quinoline derivatives with pyrazine-2-carboxylic acid or its derivatives. One common method involves the condensation of quinoline-3-amine with pyrazine-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Quinolin-3-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-(Quinolin-3-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-(Quinolin-3-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can form coordination complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(Quinolin-2-yl)pyrazine-2-carboxamide
- N-(Quinolin-8-yl)pyrazine-2-carboxamide
- N-(Pyridin-2-yl)pyrazine-2-carboxamide
Uniqueness
N-(Quinolin-3-yl)pyrazine-2-carboxamide is unique due to its specific position of the quinoline moiety, which influences its electronic properties and reactivity. Compared to its analogs, it exhibits distinct π-π stacking interactions and coordination behavior, making it particularly valuable in the design of metal complexes and materials with specific electronic properties .
Biological Activity
N-(Quinolin-3-yl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationship (SAR) studies.
Anticancer Activity
Recent studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a lead compound, QN523, derived from this class showed an IC50 value of 0.11 μM against the MIA PaCa-2 pancreatic cancer cell line, comparable to gemcitabine, a standard treatment for pancreatic cancer .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
QN523 | MIA PaCa-2 | 0.11 | |
QN523 | Jurkat (leukemia) | 0.5 | |
QN523 | HCT116 (colon) | 0.3 | |
QN variant | Various | 0.1 - 5.7 |
The mechanism by which this compound exerts its cytotoxic effects is primarily through the induction of cellular stress responses and autophagy. Treatment with QN523 has been shown to significantly increase the expression of genes associated with stress responses (e.g., HSPA5, DDIT3) and autophagy (e.g., WIPI1, MAP1LC3B) . This suggests that the compound may activate pathways that lead to programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications on the pyrazine and quinoline rings can significantly influence the biological activity of these compounds. For example:
- Substituting different groups on the pyrazine ring has been shown to either enhance or diminish anticancer activity.
- The presence of halogen atoms (e.g., bromo or chloro) at specific positions on the quinoline ring has been linked to increased potency against certain cancer cell lines .
Table 2: Structural Modifications and Their Impact on Activity
Modification | Effect on Activity | Reference |
---|---|---|
5-Methyl to 5-Chloro | Decreased potency | |
Addition of Fluoro group | Comparable potency | |
Removal of nitrogen atom | Significant loss of cytotoxicity |
Case Studies
In vivo studies using xenograft models have further validated the efficacy of this compound derivatives. For example, QN523 demonstrated significant tumor growth inhibition in pancreatic cancer models, supporting its potential as a therapeutic agent . Additionally, molecular docking studies have indicated strong binding affinities to target proteins involved in cancer progression, such as matrix metalloproteinases (MMPs), suggesting a multi-target approach for its anticancer effects .
Properties
Molecular Formula |
C14H10N4O |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-quinolin-3-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(13-9-15-5-6-16-13)18-11-7-10-3-1-2-4-12(10)17-8-11/h1-9H,(H,18,19) |
InChI Key |
SKKDTMKCPSXGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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